1,1,4,5,5,8-Hexamethyl-S-hydrindacene
Description
1,1,4,5,5,8-Hexamethyl-S-hydrindacene is a sterically encumbered polycyclic hydrocarbon featuring a hydrindacene backbone substituted with six methyl groups at positions 1, 1, 4, 5, 5, and 6. Hydrindacene derivatives are frequently employed as ligands in coordination chemistry due to their steric bulk and electronic tunability .
The hexamethyl substitution pattern likely enhances steric hindrance, making it a candidate for stabilizing low-coordinate main-group species or reactive intermediates. This aligns with broader research trends where methylated hydrindacenes are used to isolate phosphinidenes, stibinidenes, and other reactive main-group compounds .
Properties
CAS No. |
17465-59-7 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
3,3,4,7,7,8-hexamethyl-1,2,5,6-tetrahydro-s-indacene |
InChI |
InChI=1S/C18H26/c1-11-13-7-9-18(5,6)16(13)12(2)14-8-10-17(3,4)15(11)14/h7-10H2,1-6H3 |
InChI Key |
WAOWVPSHMISXFR-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C |
Canonical SMILES |
CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C |
Other CAS No. |
17465-59-7 |
Synonyms |
1,2,3,5,6,7-Hexahydro-1,1,4,5,5,8-hexamethyl-s-indacene |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Patterns and Reactivity
Hydrindacene derivatives vary significantly in methyl substitution, which dictates their steric profiles and applications:
Key Observations :
- Steric Effects : Increasing methyl substitution (e.g., hexamethyl vs. tetramethyl) enhances steric protection, critical for stabilizing reactive intermediates like phosphinidenes .
- Thermal Stability : Tetramethyl derivatives (e.g., 1,1,7,7-tetramethyl-s-hydrindacene) exhibit higher thermal stability compared to less substituted analogs, favoring controlled dimerization pathways .
- Functional Group Influence : The hydroxyl group in As-hydrindacene-1-ol introduces hydrogen-bonding capability, enabling biological interactions absent in purely methylated derivatives .
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